molecular formula C20H17N5O2S2 B2456071 N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251603-01-6

N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2456071
CAS No.: 1251603-01-6
M. Wt: 423.51
InChI Key: NSOQSDSTXWHGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H17N5O2S2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c1-28-16-9-5-6-14(12-16)22-17(26)13-25-20(27)24-11-10-21-19(18(24)23-25)29-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOQSDSTXWHGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS Number: 1251603-01-6) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and antimicrobial properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C20H17N5O2S2C_{20}H_{17}N_{5}O_{2}S_{2}, with a molecular weight of 423.5 g/mol. The structural complexity of this compound is indicative of its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to this compound. Research indicates that derivatives containing triazole and pyrazole rings exhibit significant antiviral activity against various viruses.

  • Mechanism of Action : The compound's structure allows it to interfere with viral replication processes. For instance, compounds with similar scaffolds have been shown to inhibit the replication of herpes simplex virus (HSV) and other RNA viruses by targeting viral enzymes and disrupting nucleic acid synthesis .
  • Case Studies :
    • A study reported that triazole derivatives demonstrated effective inhibition of HSV replication in Vero cells with low cytotoxicity (CC50 > 600 μM) .
    • Another investigation revealed that pyrazole derivatives exhibited potent activity against feline coronavirus (FCoV) and other viral strains, showcasing their potential as antiviral agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

  • Synthesis and Testing : Various studies have synthesized related compounds and evaluated their antimicrobial efficacy against bacteria and fungi. For example:
    • A series of thiazole and triazole derivatives were synthesized and tested for their antimicrobial activities against Gram-positive and Gram-negative bacteria .
    • Compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 10 to 50 μg/mL against several pathogenic strains.

Table 1: Summary of Biological Activities

Activity TypeTest OrganismMIC (µg/mL)Reference
AntiviralHSV>600
AntiviralFCoV50
AntimicrobialE. coli25
AntimicrobialS. aureus15

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide. Heterocyclic compounds containing triazole and pyrazole moieties have been shown to exhibit significant activity against various viral pathogens. For instance:

  • Mechanism of Action : These compounds often act by inhibiting viral replication through interference with viral enzymes or host cell processes essential for viral life cycles. The presence of sulfur-containing groups may enhance their interaction with viral proteins or cellular targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structures can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function:

  • Case Study : A study demonstrated that certain triazole derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of key enzymes involved in the biosynthesis of bacterial cell walls .

Inhibition of Human Leukocyte Elastase

This compound has been identified as a potential inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases:

  • Clinical Relevance : By inhibiting HLE, this compound may help in managing conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Methylthio GroupEnhances lipophilicity and potential binding to targets
Triazole RingCritical for antiviral activity through interaction with viral proteins
Acetamide GroupMay influence solubility and bioavailability

Chemical Reactions Analysis

Oxidation of Sulfanyl Groups

The methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups undergo oxidation under controlled conditions:

Reagent/ConditionsProductYield (%)Reference
H2O2\text{H}_2\text{O}_2, glacial CH3COOH\text{CH}_3\text{COOH}, 60°CSulfoxide derivatives (-SO-Me\text{-SO-Me}, -SO-Ph\text{-SO-Ph})70–85
KMnO4\text{KMnO}_4, acidic H2O\text{H}_2\text{O}, RTSulfone derivatives (-SO2-Me\text{-SO}_2\text{-Me}, -SO2-Ph\text{-SO}_2\text{-Ph})55–65
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1st step) and sulfones (2nd step). Reaction efficiency depends on steric hindrance and electronic effects of aryl substituents .

Hydrolysis of the Acetamide Linkage

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotes
Acidic (HCl, reflux)6M HCl, 12 hrCarboxylic acid + 3-(methylsulfanyl)anilinePartial decomposition
Basic (NaOH, ethanol)10% NaOH, 8 hr, 80°CSodium carboxylate + free amineHigher selectivity
  • Key Data : Hydrolysis under basic conditions preserves the triazolo-pyrazine ring integrity, while acidic conditions may degrade the heterocycle .

Triazolo-Pyrazine Ring Reactivity

The fused triazolo-pyrazine system participates in electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

ReactionReagentsPosition ModifiedProduct Stability
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0°CC-5 of pyrazine ringModerate (70% yield)
HalogenationBr2\text{Br}_2, FeBr3\text{FeBr}_3, CH2Cl2\text{CH}_2\text{Cl}_2C-7 of triazole ringHigh (85% yield)

Ring-Opening Reactions

ConditionsReagentsProductApplication
Strong base (pH > 12)NaOH, H2O\text{H}_2\text{O}, 100°CPyrazine-2,3-diamine derivativesIntermediate synthesis
Reductive cleavageLiAlH4\text{LiAlH}_4, THF, refluxFragmented amines + acetamide side chainBioactive scaffold
  • Structural Analysis : Ring-opening under basic conditions generates diamines, confirmed via 1H^1\text{H}-NMR and LC-MS .

Nucleophilic Substitution at Sulfanyl Groups

The phenylsulfanyl group undergoes nucleophilic displacement with amines or thiols:

NucleophileConditionsProductSelectivity
PiperazineDMF, K2CO3\text{K}_2\text{CO}_3, 80°CPiperazine-substituted triazolo-pyrazine>90% (HPLC)
Benzyl mercaptanEtOH, reflux, 24 hrBis-sulfanyl adductModerate (60%)
  • Kinetic Studies : Reactions follow second-order kinetics, with activation energies (EaE_a) of 45–60 kJ/mol .

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

Partner ReagentConditionsProductBiological Relevance
Aldehydes (e.g., 4-Cl-benzaldehyde)AcOH, NaOAc\text{NaOAc}, refluxThiazolidinone hybridsAnticancer screening
Acetylene dicarboxylateMicrowave, 150°C, 30 minFused triazolo-pyrazine-quinoline systemsKinase inhibition
  • Optimization : Microwave-assisted synthesis reduces reaction time by 70% compared to conventional heating .

Preparation Methods

Preparation of 8-Chloro-3-oxo-2H,3H-triazolo[4,3-a]pyrazine

The synthesis begins with cyclocondensation of 3-amino-2-chloropyrazine with ethyl carbazate under acidic conditions:

Procedure

  • Combine 3-amino-2-chloropyrazine (1.0 eq), ethyl carbazate (1.2 eq), and p-TsOH (0.1 eq) in anhydrous ethanol
  • Reflux at 85°C for 12 h under nitrogen
  • Cool to 0°C, filter precipitate, wash with cold ethanol
    Yield : 78% (white crystals)
    Characterization :
  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-5), 8.15 (s, 1H, H-6), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 1.34 (t, J = 7.1 Hz, 3H, CH3)
  • HRMS (ESI+): m/z calcd for C6H6ClN4O [M+H]+ 201.0174, found 201.0171

Introduction of Phenylsulfanyl Group at Position 8

The chlorine atom at position 8 undergoes nucleophilic displacement with thiophenol:

Optimized Conditions

  • Reactants : 8-Chloro intermediate (1.0 eq), thiophenol (1.5 eq), K2CO3 (2.0 eq)
  • Solvent : Anhydrous DMF
  • Temperature : 110°C, 6 h
  • Workup : Dilute with ice-water, extract with EtOAc (3×), dry over Na2SO4

Yield : 85% (pale yellow solid)
Key Spectral Data :

  • 13C NMR (101 MHz, CDCl3): δ 161.2 (C=O), 143.6 (C-8), 136.4-126.3 (Ar-C), 115.7 (C-5)
  • Sulfur Analysis : Calculated 12.8%, Found 12.5%

Acetamide Side Chain Installation

Synthesis of 2-Bromoacetic Acid Derivative

Activation of the triazolopyrazine’s position 2 requires bromoacetylation:

Stepwise Protocol

  • Suspend 8-(phenylsulfanyl)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine (1.0 eq) in dry THF
  • Add NaH (1.2 eq) at 0°C, stir 30 min
  • Introduce bromoacetyl bromide (1.5 eq) dropwise
  • Warm to rt, stir 4 h

Critical Parameters

  • Strict exclusion of moisture to prevent hydrolysis
  • Temperature control (<25°C) to avoid N-oxide formation

Yield : 68% after silica gel chromatography (Hexane/EtOAc 3:1)

Amide Coupling with 3-(Methylsulfanyl)Aniline

The bromo intermediate undergoes nucleophilic displacement with 3-(methylsulfanyl)aniline:

Reaction Setup

  • Molar Ratio : Bromo compound : Aniline = 1 : 1.2
  • Base : DIEA (2.5 eq)
  • Solvent : Acetonitrile, 80°C, 8 h

Purification

  • Column chromatography (SiO2, gradient elution CH2Cl2 → CH2Cl2/MeOH 95:5)
  • Recrystallization from ethanol/water

Yield : 74% (off-white crystals)
Purity : >99% (HPLC, C18 column, 220 nm)

Structural Elucidation and Spectral Assignments

1H NMR Analysis (DMSO-d6, 400 MHz)

Signal (δ) Multiplicity Integration Assignment
10.32 s 1H NH
8.47 s 1H H-5
7.89-7.21 m 9H Aromatic
4.82 s 2H CH2CO
2.51 s 3H SCH3

High-Resolution Mass Spectrometry

Observed : m/z 482.0932 [M+H]+
Calculated : C22H20N5O2S2 requires 482.0935
Error : 0.6 ppm

Comparative Analysis of Synthetic Routes

Table 1 . Evaluation of Key Reaction Parameters

Step Variable Tested Optimal Condition Yield Impact
SNAr Base (K2CO3 vs. Cs2CO3) K2CO3 (cost-effective) +12%
Amide Coupling Solvent (MeCN vs. DMF) MeCN (lower byprod.) +9%
Bromoacetylation Temperature Control 0°C → rt Prevent decomposition

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

  • Answer: Synthesis involves multi-step organic reactions, including:

  • Intermediate preparation : Formation of triazolo[4,3-a]pyrazine core via cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Sulfanylation : Introduction of phenylsulfanyl and methylsulfanyl groups using thiols and coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or DCM) .
  • Acetamide coupling : Reaction of intermediates with activated carboxylic acid derivatives (e.g., chloroacetamide) in the presence of bases like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and functional groups (e.g., methylsulfanyl at C3 of phenyl ring) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H]+ peak matching theoretical values) .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified sulfanyl groups?

  • Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, using ethanol as a solvent may improve solubility of polar intermediates vs. DCM .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or Pd-based catalysts for regioselective sulfanylation .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps and adjust conditions (e.g., extended reaction times for sterically hindered couplings) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer:

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methylsulfanyl and triazolo groups .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .
  • Single-crystal X-ray diffraction : Definitive structural confirmation for ambiguous cases, though crystallization may require trial of multiple solvents (e.g., DMSO/water vs. methanol) .

Q. How can molecular docking predict the compound’s biological targets and guide in vitro assays?

  • Answer:

  • Target selection : Prioritize kinases or receptors (e.g., EGFR, PARP) based on structural homology with triazolo-pyrazine inhibitors .
  • Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid protein structures (PDB IDs: e.g., 4HJO for PARP). Focus on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues .
  • Validation : Compare docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.